5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(3,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-4-10(7-9(8)2)16-6-5-11-14-15-12(13)17-11/h3-4,7H,5-6H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSWPOKLBAISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589704 | |
| Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-59-7 | |
| Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and various substituted thiadiazole compounds. These products can be further utilized in different applications based on their chemical properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine exhibits notable antimicrobial properties. In a study involving a series of thiadiazole derivatives, this compound was identified as a potent inhibitor against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.2 Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit specific kinases involved in cell proliferation suggests a promising avenue for further development as an anticancer agent .
1.3 Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory agents. Preliminary studies have shown that this thiadiazole derivative can reduce inflammatory markers in animal models, indicating potential use in treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Properties
In agricultural science, this compound has been investigated for its pesticidal properties. It has shown effectiveness against various pests and pathogens affecting crops. Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn .
2.2 Herbicidal Activity
Additionally, the compound has exhibited herbicidal activity, with studies indicating its ability to inhibit the growth of specific weed species without harming the crops. This selective action makes it a candidate for developing environmentally friendly herbicides .
Material Science Applications
3.1 Polymer Synthesis
This compound is also being explored in material science for its potential use in synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength .
3.2 Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research is ongoing to develop formulations that leverage these characteristics to create more durable materials for industrial applications .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | PMC3255569 | Effective against Staphylococcus aureus and E.coli |
| Anticancer Potential | PMC3255569 | Induces apoptosis in MCF-7 and HeLa cell lines |
| Anti-inflammatory Effects | PMC3255569 | Reduces inflammatory markers in animal models |
| Pesticidal Properties | Internal Study | Significant reduction of fungal infections in crops |
| Herbicidal Activity | Internal Study | Selective growth inhibition of weeds |
| Polymer Synthesis | Internal Study | Enhanced thermal stability in polymer matrices |
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Additionally, its anticancer properties may involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in ) may improve stability and target binding, while electron-donating groups (e.g., methyl in ) modulate reactivity.
- Bulk and Steric Effects : Bulky substituents like benzo[d]imidazole () or naphthalene () may restrict conformational flexibility but improve specificity for enzyme pockets.
Biological Activity
5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 915920-94-4
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
The structure of the compound features a thiadiazole ring substituted with a phenoxyethyl group, which is believed to influence its biological activity.
- Antitumor Activity : Thiadiazole derivatives have shown promising antitumor properties. They are believed to exert their effects by:
- Antimicrobial Properties : The compound has been associated with various antimicrobial activities against both bacterial and fungal strains. Studies indicate that thiadiazole derivatives can exhibit:
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The results indicated that certain substitutions on the thiadiazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Q. What are the optimized synthetic routes for 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves two steps: (1) preparation of a thiadiazole-thiol intermediate (e.g., from thiosemicarbazide and carbon disulfide) and (2) alkylation with a substituted phenoxyethyl halide. Ultrasound-assisted synthesis significantly improves reaction efficiency by reducing reaction time and increasing yields (e.g., from 60% to 85% under sonication) . Catalysts like POCl₃ (used in thiadiazole ring formation) and reflux conditions in ethanol or DMSO are critical. Solvent selection (e.g., ethanol for recrystallization) and pH control during precipitation (e.g., ammonia adjustment to pH 8-9) are key for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and dihedral angles (e.g., thiadiazole vs. aromatic ring planarity ). Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., methylphenoxy groups).
- IR : Identification of thiadiazole ring vibrations (C–N stretching at ~1500 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution MS for molecular ion validation.
Q. What purification strategies are recommended to isolate high-purity samples of this thiadiazole derivative?
- Methodological Answer : Recrystallization from ethanol or DMSO/water mixtures (2:1 v/v) is effective for removing unreacted precursors . Column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve closely related impurities. For hygroscopic intermediates, anhydrous solvents and inert atmospheres prevent hydrolysis. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
Advanced Research Questions
Q. How can computational methods like DFT calculations complement experimental data in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G++(d,p)) predict electronic properties such as HOMO-LUMO gaps, charge distribution, and vibrational frequencies. For example, DFT can model substituent effects (e.g., 3,4-dimethylphenoxy groups) on electron density in the thiadiazole ring, correlating with experimental IR/NMR data . Docking studies (AutoDock Vina) may predict binding interactions with biological targets, guiding structure-activity relationship (SAR) optimization.
Q. What experimental approaches resolve contradictions in biological activity data across derivatives with different substituents?
- Methodological Answer : Systematic SAR studies comparing substituent positions (e.g., methyl vs. nitro groups) and their impact on biological activity are critical. For instance:
- Crystallographic analysis : Dihedral angles between thiadiazole and aromatic rings (e.g., 21.5° in dichlorophenyl vs. 30.3° in pyridyl derivatives) influence molecular stacking and solubility .
- Biological assays : Parallel testing of derivatives under identical conditions (e.g., MIC for antimicrobial activity) with statistical validation (ANOVA) to identify significant trends.
Q. What mechanistic insights exist for the formation of the thiadiazole ring in this compound's synthesis?
- Methodological Answer : The thiadiazole ring forms via cyclization of thiosemicarbazide with carboxylic acid derivatives (e.g., 2,4-dichlorophenoxyacetic acid) under POCl₃ catalysis. Mechanistic studies suggest a two-step process: (1) nucleophilic attack by the thiol group on the carbonyl carbon and (2) acid-catalyzed cyclodehydration. Computational modeling of transition states (Gaussian 09) and intermediate trapping (via LC-MS) can validate proposed pathways .
Q. How can factorial design optimize synthesis parameters like temperature and reagent ratios for higher yields?
- Methodological Answer : A 2³ factorial design (factors: temperature, molar ratio, solvent volume) identifies optimal conditions. For example:
- Ultrasound parameters : Amplitude (50-70%) and irradiation time (30-60 min) significantly affect yield .
- Reagent stoichiometry : Excess benzyl halide (1.2 equiv) improves alkylation efficiency but requires post-reaction quenching to prevent byproducts. Response surface methodology (RSM) models interactions between variables, maximizing yield while minimizing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
